molecular formula C24H18F3N3O3 B12188802 N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12188802
M. Wt: 453.4 g/mol
InChI Key: ZLPDOLCNDFHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a hydroxyphenyl group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a hydroxyphenyl ethyl halide in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the trifluoromethylphenyl group with a halogenated quinazoline intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-hydroxyphenyl)ethyl]-N-[[4-methoxy-3,5-bis(prop-2-enoxy)phenyl]methyl]formamide
  • **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18F3N3O3

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide

InChI

InChI=1S/C24H18F3N3O3/c25-24(26,27)17-2-1-3-18(13-17)30-14-29-21-12-16(6-9-20(21)23(30)33)22(32)28-11-10-15-4-7-19(31)8-5-15/h1-9,12-14,31H,10-11H2,(H,28,32)

InChI Key

ZLPDOLCNDFHDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.